![molecular formula C15H17N5O4S2 B2755025 ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1170640-53-5](/img/structure/B2755025.png)
ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Functionalization
Ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Zhu et al. (2003) demonstrated its use in the phosphine-catalyzed annulation process to produce tetrahydropyridines, a type of heterocyclic compound, with high yield and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) used derivatives of this compound in the synthesis of novel pyrido and thieno pyrimidines and benzimidazoles (Bakhite, Al‐Sehemi, & Yamada, 2005).
2. Pharmaceutical Research
This compound is also explored in pharmaceutical research. For instance, Jeankumar et al. (2013) synthesized derivatives of this compound as inhibitors for Mycobacterium tuberculosis, showing promising antibacterial activity (Jeankumar et al., 2013). Bhoi et al. (2016) developed poly-functionalized tri-heterocyclic benzothiazole derivatives from similar compounds and evaluated their antimicrobial activities (Bhoi, Borad, Pithawala, & Patel, 2016).
3. Biological Applications
Additionally, the compound has been utilized in biological studies. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines using related compounds, which were screened for molluscicidal properties, indicating potential applications in biological control (El-bayouki & Basyouni, 1988).
4. Chemical Synthesis and Reactivity
The versatility of this compound extends to its use in diverse chemical syntheses. Mohareb et al. (2004) prepared derivatives that led to pyran, pyridine, and pyridazine derivatives, demonstrating its reactivity and utility in creating a wide range of chemical structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
5. Anticancer Research
In the field of anticancer research, Altuğ et al. (2015) synthesized ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from similar compounds, which showed promising anticancer activity across various cancer cell lines (Altuğ, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2015).
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-3-24-15(23)20-5-4-8-9(6-20)25-14(10(8)12(16)21)17-13(22)11-7(2)18-19-26-11/h3-6H2,1-2H3,(H2,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBWVYSKSFHORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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